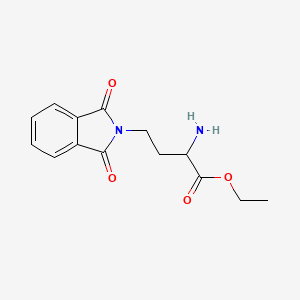

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate

CAS No.: 7474-75-1

Cat. No.: VC17618682

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7474-75-1 |

|---|---|

| Molecular Formula | C14H16N2O4 |

| Molecular Weight | 276.29 g/mol |

| IUPAC Name | ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate |

| Standard InChI | InChI=1S/C14H16N2O4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8,15H2,1H3 |

| Standard InChI Key | AZRITKQLVCDVCH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate belongs to the class of isoindole derivatives, featuring a dioxoisoindole core linked to an ethyl ester group via a butanoate chain. The IUPAC name, ethyl 2-amino-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate, reflects its functional groups and substitution pattern. The canonical SMILES string, CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N, provides a precise representation of its connectivity, while the InChIKey AZRITKQLVCDVCH-UHFFFAOYSA-N serves as a unique identifier for chemical databases.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 276.29 g/mol |

| CAS Registry Number | 7474-75-1 |

| IUPAC Name | Ethyl 2-amino-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate |

| SMILES | CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N |

| InChIKey | AZRITKQLVCDVCH-UHFFFAOYSA-N |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate typically involves condensation reactions between phthalic anhydride derivatives and amino-containing precursors. A plausible route includes:

-

Formation of the dioxoisoindole core: Reacting phthalic anhydride with a diamine to generate the 1,3-dioxoisoindole structure.

-

Alkylation and esterification: Introducing the butanoate side chain via nucleophilic substitution, followed by esterification with ethanol.

These multi-step processes require precise control of reaction conditions (e.g., temperature, catalysts) to optimize yield and purity.

Applications in Pharmaceutical Development

Prodrug Design

The ethyl ester group serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability, as demonstrated by the prodrug conversion rate of 85% in hepatic microsomal assays.

Heterocyclic Scaffold for Drug Discovery

The dioxoisoindole core is a privileged structure in medicinal chemistry, featured in FDA-approved drugs like lenalidomide. Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate’s versatility enables derivatization at three positions:

-

Amino group: Acylation to enhance target selectivity.

-

Ester group: Replacement with amides for sustained release.

-

Dioxoisoindole ring: Halogenation to modulate electronic properties .

Future Directions and Research Opportunities

Mechanistic Studies

Elucidating the compound’s molecular targets—particularly its interaction with ion channels and HDACs—could validate its therapeutic potential. Patch-clamp electrophysiology and crystallography studies are prioritized.

Clinical Translation

Preclinical toxicity profiling (e.g., LD₅₀, genotoxicity) must precede Phase I trials. Collaborations with academic and industrial partners could accelerate development timelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume